2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and an iodine atom at specific positions on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of methyl cyanide or dimethyl sulfoxide (DMSO) as solvents, with potassium carbonate (K₂CO₃) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems to enhance reaction efficiency and yield. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used in these processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the cleavage of the oxazole ring, resulting in open-chain products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through palladium-catalyzed direct arylation reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane, and other oxidizing agents.
Reduction: Various reducing agents that can cleave the oxazole ring.
Substitution: Palladium catalysts, iodo-, bromo-, and chloro(hetero)aromatics.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Open-chain products.
Substitution: Substituted benzoxazole derivatives
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its broad substrate scope and functionalization potential.
Oxazole: A related heterocyclic compound with similar biological activities.
Imidazole: Another heterocyclic compound with diverse applications in medicinal chemistry.
Uniqueness
2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole is unique due to the presence of both a carboxy(hydroxy)methyl group and an iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6INO4 |
---|---|
Molecular Weight |
319.05 g/mol |
IUPAC Name |
2-hydroxy-2-(5-iodo-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H6INO4/c10-4-1-2-6-5(3-4)11-8(15-6)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
InChI Key |
OFYWVFJXYNVJTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.